1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
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Overview
Description
1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorine atom, a methylsulfonyl group, and a cyclopenta[c]thiophen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be achieved through several synthetic routesThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(methylsulfinyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
- 1-Chloro-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
Uniqueness
1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H7ClO3S2 |
---|---|
Molecular Weight |
250.7 g/mol |
IUPAC Name |
3-chloro-1-methylsulfonyl-4,5-dihydrocyclopenta[c]thiophen-6-one |
InChI |
InChI=1S/C8H7ClO3S2/c1-14(11,12)8-6-4(7(9)13-8)2-3-5(6)10/h2-3H2,1H3 |
InChI Key |
BKHBXWUNWHKAJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(S1)Cl)CCC2=O |
Origin of Product |
United States |
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